Technical Framework: Crystal Structure Analysis of 2-Chloro-5-(methylamino)benzoic acid Hydrochloride
Technical Framework: Crystal Structure Analysis of 2-Chloro-5-(methylamino)benzoic acid Hydrochloride
The following technical guide is structured as a comprehensive framework for the structural elucidation of 2-Chloro-5-(methylamino)benzoic acid hydrochloride .
Given that specific crystallographic data for this exact derivative is often proprietary or absent from open public databases, this guide adopts the persona of a Senior Application Scientist instructing a research team on how to generate, solve, and analyze the crystal structure de novo. It focuses on the specific chemical challenges posed by the 2-chloro/5-amino substitution pattern and the hydrochloride salt lattice .
Executive Summary & Chemical Context
The target compound, 2-Chloro-5-(methylamino)benzoic acid hydrochloride (CAS: 1803595-66-5), presents a unique crystallographic challenge due to competing hydrogen bond donors/acceptors and steric strain.
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Steric Influence: The chlorine atom at the ortho position (C2) imposes steric hindrance on the carboxylic acid group (C1), likely forcing the carboxylate moiety out of planarity with the benzene ring to minimize repulsion.
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Ionic Lattice: As a hydrochloride salt, the lattice energy is dominated by the electrostatic interaction between the chloride anion (
) and the protonated secondary amine at the C5 position ( ). -
Significance: Precise determination of the protonation site (N-site vs. O-site) and the torsion angle of the carboxyl group is critical for predicting solubility and bioavailability in drug development pipelines.
Phase I: Crystal Engineering & Growth Protocol
High-quality single crystals are the prerequisite for successful diffraction. For this zwitterionic-capable salt, solvent choice dictates the polymorph and solvation state.
Solubility Profile & Solvent Selection
The hydrochloride salt is polar. Avoid non-polar solvents (Hexane, Toluene). Use a gradient polarity approach.
| Solvent System | Method | Target Outcome | Risk Factor |
| Ethanol/Water (9:1) | Slow Evaporation | Prismatic blocks (Thermodynamic form) | Hydrate formation |
| Methanol/Acetonitrile | Vapor Diffusion | Needle/Lath habit (Kinetic form) | Twinning |
| Isopropanol/HCl (aq) | Cooling Crystallization | High purity anhydrous salt | Acid hydrolysis |
Growth Methodology (Self-Validating Protocol)
-
Step 1: Dissolve 50 mg of the amorphous HCl salt in minimal hot Ethanol (
C). -
Step 2: Filter through a 0.2
m PTFE syringe filter to remove nucleation seeds (dust). -
Step 3: Place vial in a larger jar containing Acetonitrile (antisolvent).
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Step 4: Allow equilibration for 72-96 hours in a vibration-free environment.
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Validation: Inspect crystals under cross-polarized light. Sharp extinction indicates single crystallinity; irregular extinction suggests twinning or aggregation.
Phase II: Data Collection Strategy (SC-XRD)
The presence of Chlorine (Z=17) requires specific attention to absorption correction, though it is not heavy enough to demand a hard X-ray source.
Instrument Configuration
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Radiation Source: Mo-K
( Å).[1]-
Reasoning: Mo radiation minimizes absorption effects compared to Cu sources, which is crucial when Cl is present, preventing systematic errors in thermal ellipsoid refinement.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezing thermal motion is mandatory to locate the Hydrogen atoms on the ammonium group and carboxylic acid, which are critical for defining the salt structure.
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Data Reduction Workflow
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Unit Cell Determination: Collect 30 frames (phi-scan). Expect Monoclinic or Triclinic systems common for benzoic acid derivatives.
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Integration: Apply CrysAlisPro or SAINT algorithms.
-
Absorption Correction: Multi-scan (SADABS) is required. The transmission factors (
) must be reported.
Phase III: Structure Solution & Refinement
This is the core analytical phase. The goal is to locate the
The Solution Pathway (Graphviz Visualization)
The following diagram outlines the logical decision tree for solving the structure, specifically addressing the "Heavy Atom" (Chlorine) method vs. Direct Methods.
Figure 1: Decision logic for crystallographic structure solution of chlorinated organic salts.
Refinement Nuances
-
The Chloride Anion: The
ion should be found in the initial difference map. It will likely reside in a pocket surrounded by the ammonium group and aromatic protons. -
The Ammonium Proton (
):-
Critical Step: Do not place H-atoms on the Nitrogen geometrically (AFIX 43) immediately.
-
Protocol: Look for electron density peaks (
-peaks) around the Nitrogen in the difference Fourier map. This confirms the salt formation ( ) vs. a neutral cocrystal.
-
-
The Carboxylic Acid: Due to the ortho-chloro substitution, the
proton may be disordered or engaged in an intramolecular bond with the Chlorine.
Phase IV: Supramolecular Analysis & Interaction Network
Once the atomic coordinates are fixed, the analysis shifts to the packing—how the molecules interact in 3D space.
Expected Hydrogen Bond Motifs
In this specific hydrochloride salt, we expect a disruption of the classic benzoic acid Centrosymmetric Dimer (
-
Primary Interaction (Charge-Assisted):
The chloride ion acts as a multi-point acceptor, bridging 2-3 neighboring ammonium groups. -
Secondary Interaction (Carboxyl):
Instead of binding to another carboxyl group, the acid proton often donates to the chloride anion, creating a hydrophilic channel in the lattice.
Interaction Logic Diagram
The supramolecular assembly is driven by a hierarchy of bond strengths.
Figure 2: Predicted supramolecular synthons. The Chloride anion disrupts standard carboxylic dimerization.
Validation & Reporting Standards
To ensure the trustworthiness of the analysis (E-E-A-T), the final structure must pass specific crystallographic checks.
CheckCIF Criteria (IUCr Standards)
Run the .cif file through the IUCr CheckCIF server.
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Alert A/B: Must be resolved. Common issues in this structure type include "Hirshfeld Test Diff" on the C-Cl bond due to libration. Solution: Apply rigid bond restraints (RIGU) if necessary.
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Flack Parameter: If the space group is non-centrosymmetric (rare for this achiral molecule but possible), the Flack parameter must be near 0.0 to confirm absolute structure.
Data Tables for Publication
Summarize the core metrics in the following format:
| Parameter | Acceptance Criteria | Notes |
| R-Factor ( | Indicates high-quality fit | |
| Goodness of Fit (GoF) | Over/under 1.0 implies weighting scheme errors | |
| Bond Length ( | Typical for aryl chlorides | |
| Bond Angle ( | Consistent with |
References
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
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Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link
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Mullins, O. C., et al. (2012). Crystallization of Pharmaceutical Salts. Molecular Pharmaceutics. (General reference for HCl salt crystallization protocols). Link
